2-(トリフルオロメトキシ)フルオロベンゼン

概要

説明

2-(Trifluoromethoxy)fluorobenzene, also known as 2-TFMFB, is an organic compound belonging to the class of aromatic compounds known as halogenated benzenes. It is a colorless liquid that is insoluble in water and has a boiling point of 77°C. 2-TFMFB is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is used as a building block for the synthesis of a variety of organic compounds, and its derivatives are used as pharmaceuticals, agrochemicals, and materials.

科学的研究の応用

プロテオミクス研究

2-(トリフルオロメトキシ)フルオロベンゼン: は、タンパク質とその構造、機能を大規模に研究するプロテオミクスで使用されます 。この化合物は、特に質量分析ベースのアプリケーションにおいて、タンパク質の同定と定量化を行うための特殊試薬として使用できます。そのユニークな化学的特性は、検出と分析を容易にするために、タンパク質やペプチドの標識または修飾に役立ちます。

医薬品開発

医薬品業界では、2-(トリフルオロメトキシ)フルオロベンゼンは、さまざまな医薬品分子の合成のためのビルディングブロックとして役立ちます 。トリフルオロメトキシ基は、治療用化合物のバイオアベイラビリティと代謝安定性を高める能力により、特に注目されています。これにより、有効性が高く、副作用の少ない薬物の開発につながる可能性があります。

材料科学

この化合物は、材料科学、特に劣化に対する抵抗性の向上や電気伝導率の向上など、ユニークな特性を持つ新規材料の開発に応用されています 。ポリマーやコーティングへの組み込みにより、電子機器、航空宇宙、自動車業界などの特殊な用途を持つ材料が実現する可能性があります。

化学合成

2-(トリフルオロメトキシ)フルオロベンゼン: は、有機合成における貴重な試薬です 。これは、他の化学化合物にトリフルオロメトキシ官能基を導入するために使用され、それらの化学的および物理的特性を大幅に変更することができます。これは、研究や産業目的で複雑な有機分子の合成に特に役立ちます。

農業

この化合物は、特に農薬や除草剤の合成において、農業部門で役割を果たしています 。トリフルオロメトキシ基は、害虫や雑草に対する効力、非標的生物に対する毒性の低さ、環境安定性の向上などの望ましい特性を農薬に付与することができます。

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-(Trifluoromethoxy)fluorobenzene may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in the suzuki–miyaura coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its use in the suzuki–miyaura coupling reaction suggests that it may facilitate the formation of carbon–carbon bonds .

Action Environment

The action of 2-(Trifluoromethoxy)fluorobenzene can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this process, such as 2-(Trifluoromethoxy)fluorobenzene, are relatively stable, readily prepared, and generally environmentally benign .

: Selection of boron reagents for Suzuki–Miyaura coupling : 2106-18-5|2-(Trifluoromethoxy)fluorobenzene| Ambeed

Safety and Hazards

将来の方向性

特性

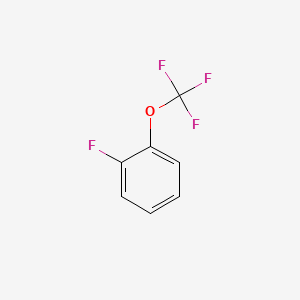

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380451 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2106-18-5 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)